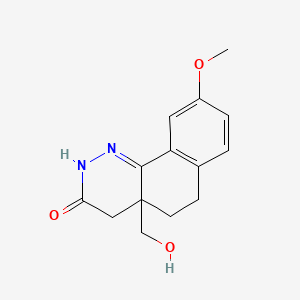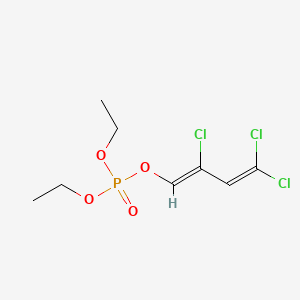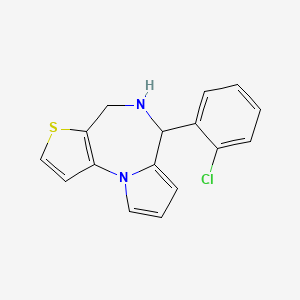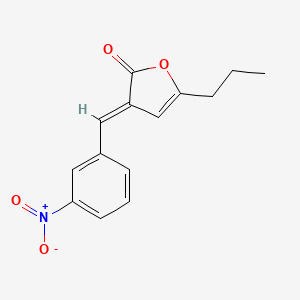
1-(Naphthalen-1-yl)-2-(pyrrolidin-1-yl)pentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Naphthalen-1-yl)-2-(pyrrolidin-1-yl)pentan-1-one is an organic compound that belongs to the class of ketones It features a naphthalene ring and a pyrrolidine ring connected by a pentanone chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-1-yl)-2-(pyrrolidin-1-yl)pentan-1-one typically involves the following steps:
Formation of the Naphthalene Derivative: Starting with naphthalene, various functional groups can be introduced through reactions such as Friedel-Crafts acylation.
Formation of the Pyrrolidine Derivative: Pyrrolidine can be synthesized or obtained commercially and then functionalized to introduce the necessary reactive groups.
Coupling Reaction: The naphthalene and pyrrolidine derivatives are coupled using appropriate reagents and conditions, such as a base-catalyzed reaction or a transition metal-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
化学反応の分析
Types of Reactions
1-(Naphthalen-1-yl)-2-(pyrrolidin-1-yl)pentan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the ketone group or other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or alkanes.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
作用機序
The mechanism of action of 1-(Naphthalen-1-yl)-2-(pyrrolidin-1-yl)pentan-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes or signaling pathways.
類似化合物との比較
Similar Compounds
1-(Naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethanone: A shorter chain analog with potentially different reactivity and properties.
1-(Naphthalen-1-yl)-2-(pyrrolidin-1-yl)butan-1-one: A compound with a similar structure but a different chain length, which may affect its chemical behavior and applications.
Uniqueness
1-(Naphthalen-1-yl)-2-(pyrrolidin-1-yl)pentan-1-one is unique due to its specific combination of a naphthalene ring, a pyrrolidine ring, and a pentanone chain
特性
CAS番号 |
1026650-76-9 |
|---|---|
分子式 |
C19H23NO |
分子量 |
281.4 g/mol |
IUPAC名 |
1-naphthalen-1-yl-2-pyrrolidin-1-ylpentan-1-one |
InChI |
InChI=1S/C19H23NO/c1-2-8-18(20-13-5-6-14-20)19(21)17-12-7-10-15-9-3-4-11-16(15)17/h3-4,7,9-12,18H,2,5-6,8,13-14H2,1H3 |
InChIキー |
PDYIKONOBSBEMS-UHFFFAOYSA-N |
正規SMILES |
CCCC(C(=O)C1=CC=CC2=CC=CC=C21)N3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















